molecular formula C14H13NO4S B2792225 2-[Methyl(phenylsulfonyl)amino]benzoic acid CAS No. 34837-68-8

2-[Methyl(phenylsulfonyl)amino]benzoic acid

Cat. No.: B2792225
CAS No.: 34837-68-8
M. Wt: 291.32
InChI Key: FCOWWOHHXDOGCL-UHFFFAOYSA-N
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Description

2-[Methyl(phenylsulfonyl)amino]benzoic acid is an organic compound belonging to the class of sulfanilides. These compounds are characterized by the presence of a sulfanilide moiety, which includes a sulfonyl group attached to an aromatic amine.

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It’s also harmful to aquatic life .

Mechanism of Action

Target of Action

The primary target of 2-[Methyl(phenylsulfonyl)amino]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the initiation of protein synthesis by removing the methionine residue from nascent proteins.

Mode of Action

It is believed that the compound interacts with the enzyme, potentially inhibiting its function .

Preparation Methods

The synthesis of 2-[Methyl(phenylsulfonyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with methyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-[Methyl(phenylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .

Scientific Research Applications

2-[Methyl(phenylsulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-[Methyl(phenylsulfonyl)amino]benzoic acid can be compared with other sulfanilide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .

Properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-15(13-10-6-5-9-12(13)14(16)17)20(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOWWOHHXDOGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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